4'-Carboethoxy-3-morpholinomethyl benzophenone
Description
4'-Carboethoxy-3-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 4' position and a morpholinomethyl (-CH₂-morpholine) substituent at the 3 position of the benzophenone scaffold. The morpholinomethyl group enhances solubility in polar solvents, while the carboethoxy moiety may influence electronic properties, making it a candidate for photoinitiation or pharmaceutical intermediates .
Properties
IUPAC Name |
ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPBUPFXDNVIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643077 | |
| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-26-9 | |
| Record name | Ethyl 4-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-Carboethoxy-3-morpholinomethyl benzophenone typically involves the following key steps:
- Formation of the benzophenone core with appropriate substitution.
- Introduction of the morpholinomethyl group at the meta position relative to the benzophenone carbonyl.
- Incorporation of the carboethoxy (ethyl ester) group at the para position of the benzophenone ring.
This strategy ensures the selective functionalization of the benzophenone scaffold to yield the target compound.
Preparation via Mannich Reaction and Subsequent Functionalization
One common synthetic approach involves the Mannich reaction, which forms the morpholinomethyl substituent on the benzophenone ring:
Step 1: Starting from benzophenone or a substituted hydroxybenzophenone derivative, a Mannich reaction is performed by condensation with formaldehyde and morpholine. This introduces the morpholinomethyl group at the desired position on the aromatic ring.
Step 2: The carboethoxy group is introduced by esterification or by using ethyl-substituted benzoyl chlorides in Friedel-Crafts acylation steps to form the ethyl ester functionality on the para position of the benzophenone ring.
This method is supported by synthetic routes described for related benzophenone derivatives where morpholine-containing substituents were introduced via Mannich-type condensations, followed by acylation or esterification reactions to install the ethyl ester group.
Synthesis Using Substituted Benzophenone Precursors and Nucleophilic Substitution
An alternative method involves:
- Preparation of substituted benzophenone precursors bearing hydroxy or halide groups.
- Nucleophilic substitution reaction where morpholine or morpholinomethyl groups are introduced via reaction with halogenated intermediates or phenacyl halides in the presence of bases such as potassium carbonate.
- Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in solvents such as dichloromethane to facilitate the reaction under reflux conditions.
This approach is exemplified in the synthesis of 4-substituted benzophenone ethers where 4-hydroxybenzophenone reacts with substituted phenacyl halides and morpholine derivatives to give substituted morpholinomethyl benzophenones with moderate to high yields.
Industrial and Scale-Up Considerations
Industrial synthesis generally adapts the above laboratory methods with optimization for:
- Reaction temperature and time.
- Catalyst concentration.
- Solvent choice for environmental and cost efficiency.
Selective crystallization techniques involving alkali metal salts (e.g., sodium or lithium salts) have been reported for purification of benzophenone derivatives, which may be applicable to this compound for obtaining high-purity crystalline products.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Mannich Reaction | Benzophenone + Formaldehyde + Morpholine, acid/base catalysis | 70-80 | Introduces morpholinomethyl group |
| 2 | Esterification or Acylation | Ethyl benzoyl chloride or ethyl ester precursor, AlCl3 catalyst, reflux | 80-85 | Introduces carboethoxy group at para position |
| 3 | Nucleophilic Substitution | Halogenated benzophenone + Morpholine, K2CO3, TBAB, reflux in DCM | 65-75 | Alternative route to morpholinomethyl substitution |
| 4 | Purification | Selective crystallization using Na/Li salts | - | Enhances purity and crystallinity |
Characterization and Confirmation
The synthesized this compound is typically characterized by:
- Infrared (IR) Spectroscopy : To confirm functional groups such as ester carbonyl and morpholine ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify chemical shifts corresponding to aromatic protons, morpholinomethyl methylene groups, and ethyl ester protons.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation pattern.
- Elemental Analysis : To verify purity and composition.
Research Findings on Synthetic Efficiency
- The Mannich reaction-based method provides good control over regioselectivity of morpholinomethyl substitution.
- Use of phase-transfer catalysts in nucleophilic substitution improves reaction rates and yields.
- Reflux times typically range from 3 to 6 hours depending on the step.
- Purification by selective crystallization enhances product quality, important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 4’-Carboethoxy-3-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO({3})).
Reduction: Reagents such as lithium aluminum hydride (LiAlH({4})).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- IUPAC Name : Ethyl 3-(4-(morpholinomethyl)benzoyl)benzoate
- CAS Number : 898769-82-9
The structure of 4'-carboethoxy-3-morpholinomethyl benzophenone features a benzophenone moiety with a morpholinomethyl group and an ethyl ester functional group, which contributes to its unique reactivity and potential biological activities.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules. It can facilitate reactions such as acylation, alkylation, and nucleophilic substitutions.
Photoinitiators in Polymer Chemistry
This compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate reactive species upon exposure makes it essential for initiating polymerization processes, leading to the formation of cross-linked polymer networks.
Research indicates that this compound possesses significant biological activities, including:
- Antimicrobial Properties : Studies have shown that it exhibits moderate antibacterial activity against various strains, suggesting potential applications in developing antimicrobial agents.
- Cytotoxic Effects : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrate dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
Drug Development
The structural features of this compound allow it to act as a pharmacophore in medicinal chemistry. Its interactions with biological targets are under investigation for developing new therapeutic agents.
Antimicrobial Activity Study
A study evaluated the antibacterial effects of this compound against several bacterial strains. The results indicated moderate inhibition, prompting further optimization for enhanced efficacy.
Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values indicating its potential for development as an anticancer drug.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition against bacteria | |
| Cytotoxicity | Dose-dependent effects on cancer cells | |
| Enzyme Inhibition | Potential modulation of metabolic pathways |
Comparison Table: Structural Variants
| Compound | Structure Type | Notable Features |
|---|---|---|
| This compound | Benzophenone | Enhanced reactivity due to morpholine |
| 4-Carboethoxy-4'-morpholinomethyl benzophenone | Benzophenone | Different substitution pattern |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The morpholinomethyl group can enhance binding affinity to specific proteins, while the benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4'-carboethoxy-3-morpholinomethyl benzophenone with structurally analogous benzophenones, highlighting substituent positions, physicochemical properties, and applications:
Key Findings:
Substituent Effects on Reactivity and Solubility: The morpholinomethyl group at the 3 position increases polarity and solubility in polar aprotic solvents compared to methoxy or chloro analogs . Thiomorpholinomethyl derivatives (e.g., 4'-methoxy-3-thiomorpholinomethyl benzophenone) exhibit greater thermal stability due to sulfur’s electron-donating effects, whereas the oxygen-containing morpholinomethyl group in the target compound may favor photochemical radical generation .
Photoinitiation Potential: Benzophenones with electron-donating groups (e.g., morpholinomethyl) require lower activation energy for radical formation compared to unsubstituted benzophenone (BP). indicates BP derivatives with substituents like morpholinomethyl may absorb at higher wavelengths (>300 nm), expanding their utility in UV-curing applications .
Spectroscopic Differentiation: Mass spectrometry and NMR data (e.g., ¹H/¹³C NMR, HMBC) are critical for distinguishing positional isomers. For example, 3-carboethoxy-4'-methoxybenzophenone (similarity score 0.96 to the target compound) can be differentiated by methylene proton splitting patterns in the morpholinomethyl group and carbonyl carbon shifts .
Pharmaceutical Relevance: Compounds like 4'-methyl-3,4-dihydroxybenzophenone (Tolcapone) highlight the importance of hydroxyl groups in biological activity, whereas the target compound’s carboethoxy group may limit bioavailability but enhance synthetic utility as an intermediate .
Contradictions and Limitations:
- Structural Misassignment Risks: emphasizes that benzophenone analogs with minor substituent differences (e.g., carboethoxy vs. methoxy) may exhibit nearly identical spectral data, leading to incorrect structural assignments in early studies. Synthetic validation is critical .
Data Tables
Table 1: Substituent Positions and Similarity Scores of Selected Analogs
| Compound Name | Substituent Positions | Similarity Score (to Target) |
|---|---|---|
| 4-Carboethoxy-4'-methoxybenzophenone | 4-COOEt, 4'-OCH₃ | 0.96 |
| 3-Carboethoxy-3'-methoxybenzophenone | 3-COOEt, 3'-OCH₃ | 0.94 |
| 4-Carboethoxy-3'-methoxybenzophenone | 4-COOEt, 3'-OCH₃ | 0.94 |
Source: CAS similarity data from
Table 2: Thermal and Photochemical Properties
| Compound Name | Thermal Stability (°C) | λmax (nm) | Application |
|---|---|---|---|
| This compound | 180–200* | 290–310* | Photoinitiator candidate |
| 4'-Methoxy-3-thiomorpholinomethyl benzophenone | 220–240 | 280–295 | Medicinal chemistry |
| Benzophenone (BP) | 150–170 | 250–270 | Benchmark photoinitiator |
Data inferred from , and 14; *predicted values based on analogs.
Biological Activity
4'-Carboethoxy-3-morpholinomethyl benzophenone is a derivative of benzophenone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a benzophenone core with a morpholinomethyl side chain and an ethyl ester group. The chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the treatment of infections caused by bacteria and fungi.
- Anticancer Potential : The compound has been explored for its anticancer properties, with some evidence indicating that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cellular processes, thereby disrupting cancer cell proliferation or microbial growth.
- Receptor Interaction : The morpholinomethyl group can facilitate interactions with cellular receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
A review of recent literature provides insights into the biological activity of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Studies : A study focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising avenue for its development as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Characterization
- NMR : The aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 3.4–3.7 ppm) are key. The ester carbonyl (C=O) appears at ~170 ppm in NMR.
- IR : Stretching bands for C=O (ester, ~1720 cm) and morpholine C-N (1250–1100 cm) confirm functional groups.
Advanced Analysis
For regioisomeric byproducts (e.g., para vs. ortho substitution), 2D NMR (COSY, NOESY) or X-ray crystallography is essential. highlights IR’s utility in distinguishing hydroxyl vs. methoxy groups in benzophenones, which can guide troubleshooting for similar derivatives .
What experimental strategies optimize the compound’s solubility for biological assays?
Basic Solubility Screening
Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS with 0.1% Tween-80) are standard. The morpholine group enhances water solubility, but the carboethoxy moiety may require co-solvents (e.g., cyclodextrins).
Advanced Design
Structure-activity relationship (SAR) studies can modify substituents. For example, replacing the ethyl ester with a methyl group (lower steric hindrance) or introducing hydrophilic groups (e.g., hydroxyl) on the benzophenone core. ’s approach to balancing hydrophilicity and bioactivity in analogous compounds is instructive .
How can researchers address contradictory data in enzyme inhibition studies involving this compound?
Q. Basic Protocol
- Validate assay conditions: pH, temperature, and enzyme concentration (e.g., cytochrome P450 isoforms).
- Use positive controls (e.g., ketoconazole for CYP3A4) and replicate experiments to confirm IC values.
Advanced Analysis
Contradictions may arise from off-target effects or compound aggregation. Perform orthogonal assays (e.g., SPR for binding kinetics) and dynamic light scattering (DLS) to rule out non-specific interactions. Cross-reference with ’s toxicity assessment framework to exclude artifacts from compound instability .
What chromatographic methods are recommended for quantifying this compound in complex matrices?
Q. Basic HPLC Setup
- Column: C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase: Acetonitrile/water (60:40) with 0.1% formic acid.
- Detection: UV at 254 nm (aromatic absorption).
Advanced Method Development
For trace analysis in biological samples (e.g., plasma), UPLC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. ’s purity criteria (>97% HPLC) suggest using internal standards (e.g., deuterated analogs) to correct matrix effects .
How does the morpholinomethyl group influence the compound’s reactivity in nucleophilic environments?
Basic Reactivity Profile
The morpholine nitrogen is weakly basic (pKa ~7.4), making it susceptible to protonation in acidic conditions. This can alter electron density on the benzophenone core, affecting electrophilic substitution reactions.
Advanced Mechanistic Studies
DFT calculations or Hammett plots can quantify electronic effects. Compare with ’s morpholine-containing sulfonamide derivatives, where steric hindrance from the morpholine ring impacts binding to biological targets .
What stability studies are critical for long-term storage of this compound?
Q. Basic Stability Protocol
- Store at –20°C under inert gas (N/Ar) to prevent ester hydrolysis or oxidation.
- Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
Advanced Degradation Pathways
LC-MS can identify degradation products (e.g., free carboxylic acid from ester hydrolysis). ’s disclaimer on in vitro use underscores the need for stability data to ensure biological assay reproducibility .
How can researchers validate the compound’s role in polymer or material science applications?
Q. Basic Material Characterization
- Thermal stability: TGA/DSC to assess decomposition temperatures.
- Photophysical properties: UV-Vis and fluorescence spectra (benzophenone’s π→π* transitions).
Advanced Functionalization
The carboethoxy group enables covalent bonding to polymers. ’s morpholinone-based monomers provide a template for designing stimuli-responsive materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
